molecular formula C18H17BrN2O2S B4931131 2-(3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[2,3-b]benzimidazol-5-ium-10-yl)-1-phenylethanone;bromide

2-(3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[2,3-b]benzimidazol-5-ium-10-yl)-1-phenylethanone;bromide

Cat. No.: B4931131
M. Wt: 405.3 g/mol
InChI Key: PVTDUPGMBMUUOE-UHFFFAOYSA-M
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Description

2-(3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[2,3-b]benzimidazol-5-ium-10-yl)-1-phenylethanone;bromide is a complex organic compound that belongs to the class of thiazino-benzimidazole derivatives

Properties

IUPAC Name

2-(3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[2,3-b]benzimidazol-5-ium-10-yl)-1-phenylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N2O2S.BrH/c21-14-10-19-15-8-4-5-9-16(15)20(18(19)23-12-14)11-17(22)13-6-2-1-3-7-13;/h1-9,14,21H,10-12H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTDUPGMBMUUOE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC2=[N+]1C3=CC=CC=C3N2CC(=O)C4=CC=CC=C4)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[2,3-b]benzimidazol-5-ium-10-yl)-1-phenylethanone;bromide typically involves the alkylation of quinazoline-4(3H)-thione with 4-bromobut-1-ene and cinnamyl chloride. This reaction is carried out in the presence of potassium carbonate in acetone, leading to the formation of 4-(but-3-en-1-ylsulfanyl)-quinazoline and 4-(3-phenylprop-2-en-1-ylsulfanyl)quinazoline . These intermediates then react with iodine and bromine to afford the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[2,3-b]benzimidazol-5-ium-10-yl)-1-phenylethanone;bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, bromine, potassium carbonate, and various organic solvents such as acetone and DMF . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions with iodine and bromine lead to the formation of halogenated derivatives .

Scientific Research Applications

2-(3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[2,3-b]benzimidazol-5-ium-10-yl)-1-phenylethanone;bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[2,3-b]benzimidazol-5-ium-10-yl)-1-phenylethanone;bromide involves its interaction with specific molecular targets. It has been shown to affect mitochondrial membrane potential and activate caspase pathways, leading to apoptosis . This indicates its potential use in cancer research and therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[2,3-b]benzimidazol-5-ium-10-yl)-1-phenylethanone;bromide apart is its unique combination of a thiazino-benzimidazole core with a phenylethanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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